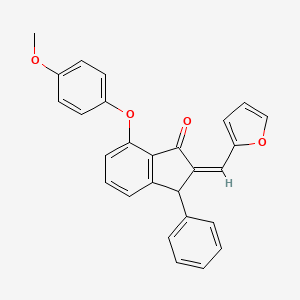

![molecular formula C13H19Cl2N3O B2760835 4-amino-2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide hydrochloride CAS No. 1427721-19-4](/img/structure/B2760835.png)

4-amino-2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

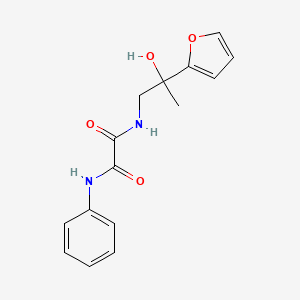

The synthesis of compounds similar to “4-amino-2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide hydrochloride” involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The structure also includes a benzamide group .Chemical Reactions Analysis

The chemical reactions involving compounds similar to “this compound” are influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 139-140 degrees Celsius .Scientific Research Applications

Chemical Synthesis and Characterization

- Preparation and Characterization of Crystalline Forms: Compounds similar to the one have been synthesized and characterized to identify different crystalline forms. For example, Yanagi et al. (2000) prepared two polymorphs of a closely related compound, characterized by X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and 13 C-NMR spectroscopy. The study found different thermal behaviors and stability between the polymorphs, highlighting the importance of physical characterization in understanding compound properties (Yanagi et al., 2000).

Biological Activity

- Antiproliferative and Antiviral Activity: Research on derivatives of structurally similar compounds has demonstrated potential antiproliferative and antiviral activities. Pudlo et al. (1990) synthesized 4-substituted and 4,5-disubstituted pyrrolo[2,3-d]pyrimidines, showing that certain derivatives inhibited cell growth and possessed activity against human cytomegalovirus and herpes simplex type 1 (Pudlo et al., 1990).

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting potential anti-tubercular activity . The pyrrolidine ring, a key component of the compound, is widely used in medicinal chemistry to obtain compounds for the treatment of various human diseases .

Mode of Action

Compounds with a pyrrolidine ring have been shown to exhibit nanomolar activity againstCK1γ and CK1ε , suggesting that the compound may interact with these targets to exert its effects

Biochemical Pathways

Given the potential anti-tubercular activity of similar compounds , it is plausible that the compound may interfere with the biochemical pathways essential for the survival and proliferation of Mycobacterium tuberculosis

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that the compound may have a similar effect

Biochemical Analysis

Biochemical Properties

It is known that pyrrolidine derivatives, which this compound is a part of, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve binding to the target molecules, potentially influencing their function .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

4-amino-2-chloro-N-(2-pyrrolidin-1-ylethyl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3O.ClH/c14-12-9-10(15)3-4-11(12)13(18)16-5-8-17-6-1-2-7-17;/h3-4,9H,1-2,5-8,15H2,(H,16,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZMRQFHSVXRMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCNC(=O)C2=C(C=C(C=C2)N)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2760753.png)

![N-[4-(2-amino-1,3-thiazol-4-yl)-3-fluorophenyl]acetamide](/img/structure/B2760757.png)

![[(5-Methylfuran-2-yl)methyl][(pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B2760758.png)

![4-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2760763.png)

![2-[3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethan-1-amine](/img/structure/B2760766.png)

![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-3,4-dimethoxybenzamide](/img/structure/B2760767.png)

![2-[2-(Methylamino)-4-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B2760769.png)